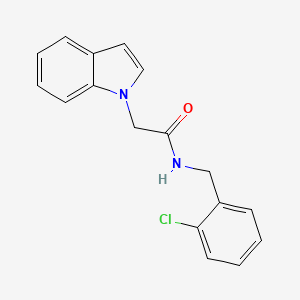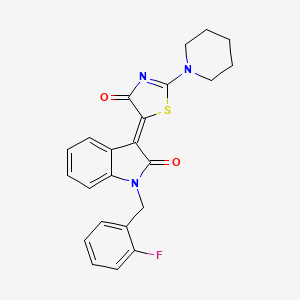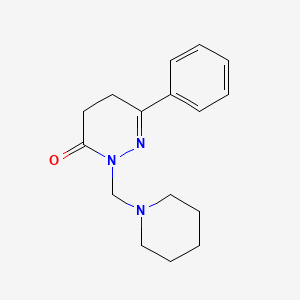![molecular formula C29H27NO6S B14956201 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone](/img/structure/B14956201.png)
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(3-{[4-(methylsulfanyl)phenyl]carbonyl}-1-benzofuran-5-yl)oxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is a complex organic compound that features a tetrahydroisoquinoline core, a benzofuran moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the benzofuran moiety: This step involves the formation of the benzofuran ring, which can be synthesized via the cyclization of a 2-hydroxyphenyl ketone derivative.
Attachment of the benzoate ester: The final step involves esterification, where the benzofuran derivative is reacted with a benzoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOYL)ETHAN-1-ONE: Lacks the benzofuran moiety.
1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-(BENZOFURAN-5-YL)ETHAN-1-ONE: Lacks the benzoate ester.
Uniqueness: 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-({3-[4-(METHYLSULFANYL)BENZOYL]-1-BENZOFURAN-5-YL}OXY)ETHAN-1-ONE is unique due to the presence of both the benzofuran moiety and the benzoate ester, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C29H27NO6S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[[3-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]oxy]ethanone |
InChI |
InChI=1S/C29H27NO6S/c1-33-26-12-19-10-11-30(15-20(19)13-27(26)34-2)28(31)17-35-21-6-9-25-23(14-21)24(16-36-25)29(32)18-4-7-22(37-3)8-5-18/h4-9,12-14,16H,10-11,15,17H2,1-3H3 |
InChI Key |
ZGLGAMHHKCAGPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=C(C=C5)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B14956129.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956130.png)
![N-butyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956138.png)

![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B14956150.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14956163.png)
![N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14956174.png)
![methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate](/img/structure/B14956187.png)

![4-Tert-butyl-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B14956192.png)

![Diallyl 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B14956195.png)
![2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14956199.png)
![6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956217.png)
